molecular formula C5H5N3O4 B1301245 (4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 6645-69-8

(4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1301245
CAS No.: 6645-69-8
M. Wt: 171.11 g/mol
InChI Key: KUJDGSFHKVQDQL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

This compound possesses the molecular formula C5H5N3O4 and a molecular weight of 171.11 grams per mole. The compound is registered under Chemical Abstracts Service number 6645-69-8 and carries the European Community number 863-330-1. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-nitropyrazol-1-yl)acetic acid, reflecting its systematic nomenclature based on the parent pyrazole ring system.

The structural architecture of this compound features a five-membered pyrazole heterocycle containing two nitrogen atoms at positions 1 and 2. The nitro group (-NO2) is positioned at the 4-carbon of the pyrazole ring, while an acetic acid moiety (-CH2COOH) is attached to the N1 nitrogen atom. The Simplified Molecular Input Line Entry System representation is C1=C(C=NN1CC(=O)O)N+[O-], which clearly delineates the connectivity pattern. The International Chemical Identifier key KUJDGSFHKVQDQL-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Crystallographic studies have revealed important structural parameters for related nitropyrazole-acetic acid systems. A cocrystal structure study of 4-nitropyrazole with acetic acid demonstrated monoclinic crystal system characteristics with space group P1̄. The unit cell parameters showed dimensions of a = 5.1166(12) Å, b = 8.711(2) Å, and c = 8.744(2) Å, with angles α = 103.169(7)°, β = 90.454(6)°, and γ = 96.121(7)°. These crystallographic insights provide valuable information about intermolecular interactions and solid-state packing arrangements.

The compound's classification falls within the broader category of nitropyrazoles, which are characterized by the presence of nitro substituents on the pyrazole ring system. This structural class is distinguished from other pyrazole derivatives by the electron-withdrawing nature of the nitro group, which significantly influences both chemical reactivity and physical properties. The acetic acid functionality introduces additional complexity through potential hydrogen bonding interactions and acid-base chemistry.

Historical Development in Nitropyrazole Chemistry

The development of nitropyrazole chemistry has evolved significantly since the early synthetic methodologies were established. Historical synthesis of 4-nitropyrazole compounds initially relied on direct nitration approaches using conventional nitrating agents. Early methods involved the nitration of pyrazole with nitrating acid, though these procedures often yielded moderate results due to the formation of byproducts and challenging separation processes. The nitration of pyrazoles bearing aryl substituents presented additional complications due to simultaneous nitration of aromatic rings.

Pioneering work in the 1970s established fundamental synthetic pathways for nitropyrazole derivatives. Habraken and colleagues first reported the synthesis of 3-nitropyrazole by dissolving N-nitropyrazole in anisole at elevated temperatures of 145°C for extended periods. This early methodology demonstrated the feasibility of rearrangement reactions in nitropyrazole synthesis, though the harsh conditions and prolonged reaction times limited practical applications.

Subsequent developments introduced more sophisticated synthetic strategies. Verbruggen and coworkers developed a one-step cyclization approach using diazomethane and chloronitroethylene, though safety concerns regarding the highly reactive starting materials restricted widespread adoption. The evolution toward safer and more efficient methodologies became a central theme in nitropyrazole chemistry development.

Modern synthetic approaches have embraced green chemistry principles and improved selectivity. Zhao and colleagues reported a convenient and environmentally friendly approach using oxone as a nitration agent with water as solvent. This methodology offered several advantages including simple operation, enhanced safety, economical reagents, and mild reaction conditions compared to traditional approaches. The use of aqueous reaction media represented a significant advancement in reducing environmental impact and improving process safety.

The development of specialized nitration systems has further expanded synthetic capabilities. Research groups have explored metal nitrate-based nitration systems and investigated novel oxidation methodologies for accessing complex nitropyrazole derivatives. These advances have facilitated the preparation of highly substituted pyrazole systems that were previously difficult to obtain through conventional methods.

Contemporary research has focused on developing selective synthetic pathways that minimize byproduct formation and improve overall efficiency. The introduction of microwave-assisted synthesis and flow chemistry techniques has enabled more precise control over reaction conditions and reduced reaction times. These technological advances have made nitropyrazole synthesis more accessible for research applications and potential industrial implementation.

Significance in Heterocyclic and Pyrazole Research

The significance of this compound in heterocyclic research extends across multiple scientific disciplines, particularly in the development of energetic materials and pharmaceutical compounds. Nitropyrazole derivatives have emerged as important building blocks for constructing complex molecular architectures with enhanced performance characteristics. The compound serves as a valuable intermediate for synthesizing 4-amino-3,5-dinitropyrazole, which represents a crucial precursor for preparing trinitropyrazole-based energetic materials.

Research applications of this compound encompass diverse areas of chemical synthesis and materials science. The compound functions as a versatile starting material for accessing substituted pyrazole derivatives through functional group transformations. The nitro group can be reduced to generate amino derivatives, which subsequently undergo diazotization and coupling reactions to produce azo dyes with valuable optical properties. These synthetic transformations demonstrate the compound's utility as a chemical building block for materials applications.

In pharmaceutical research, pyrazole derivatives containing nitro substituents have shown promising biological activities across multiple therapeutic areas. The heterocyclic framework provides a privileged scaffold for drug discovery efforts, with the nitro group contributing to specific pharmacological properties. Research has demonstrated that pyrazole-based compounds exhibit diverse biological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The structural features of this compound position it as a potential lead compound for pharmaceutical development.

The compound's role in energetic materials research has gained particular attention due to the increasing demand for high-performance explosives with improved safety profiles. Nitropyrazole derivatives demonstrate desirable properties including high density, excellent thermal stability, and superior detonation characteristics compared to conventional explosives. The systematic study of structure-property relationships in nitropyrazole systems has contributed to understanding how molecular design influences explosive performance.

Advanced analytical techniques have been employed to characterize the compound's properties and behavior under various conditions. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed structural information that guides synthetic planning and property optimization. These analytical insights have proven essential for developing improved synthetic methodologies and understanding reaction mechanisms.

Contemporary research efforts have focused on exploring novel synthetic applications and expanding the scope of accessible derivatives. The development of efficient synthetic routes to complex nitropyrazole architectures has enabled the preparation of previously unknown compounds with potentially enhanced properties. Computational chemistry approaches have complemented experimental studies by providing theoretical insights into molecular properties and predicting optimal structural modifications.

The compound's significance extends to environmental and safety considerations in chemical research. The development of greener synthetic methodologies for preparing nitropyrazole derivatives has become increasingly important for sustainable chemistry practices. Research groups have prioritized the development of safer reaction conditions and reduced use of hazardous reagents while maintaining high synthetic efficiency. These efforts align with broader scientific initiatives toward environmentally responsible chemical synthesis.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJDGSFHKVQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361631
Record name (4-nitro-1H-pyrazol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-69-8
Record name (4-nitro-1H-pyrazol-1-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitro-1H-pyrazol-1-yl)acetic acid
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Preparation Methods

Example Method

  • Reagents: 3-nitropyrazole is nitrated using fuming nitric acid in the presence of acetic anhydride.
  • Procedure: Acetic anhydride is cooled in an ice bath, and 3-nitropyrazole is added slowly with stirring. Fuming nitric acid is then added dropwise, and the mixture is heated to 50 °C for 4 hours.
  • Outcome: The reaction mixture is poured into ice water, precipitating the nitro-substituted pyrazole derivative, which is isolated by filtration and evaporation to yield colorless crystals.

This nitration step is critical for introducing the nitro group at the 4-position of the pyrazole ring, which is essential for the target compound.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety attached to the pyrazole nitrogen can be introduced via several synthetic routes, often involving intermediates such as pyrazolyl acetonitriles or esters, which are subsequently hydrolyzed or oxidized to the acid.

Mitsunobu Reaction for N-Alkylation

A notable method involves the Mitsunobu reaction to attach the pyrazole ring to an acetic acid precursor:

  • Reagents: 4-nitropyrazole, triphenylphosphine, diethyl azodicarboxylate (DEAD), and a suitable alkyl nitrile or ester.
  • Solvents: Tetrahydrofuran (THF), toluene, or ethyl acetate.
  • Conditions: Under nitrogen atmosphere, the reagents are combined at low temperature (0–5 °C) and stirred for 8–15 hours at room temperature.
  • Yield: This step yields (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile intermediates with yields ranging from 72% to 88.7% and high enantiomeric excess (ee ~98–99%).

Reduction of Nitro Group to Amino Group

The nitro group on the pyrazole ring can be reduced to an amino group as an intermediate step:

  • Reagents: Pd/C catalyst under hydrogen atmosphere or Fe/HCl.
  • Conditions: Hydrogen pressure of 1–20 bar, temperature 25–60 °C, reaction time 4–20 hours.
  • Outcome: The nitro intermediate is converted to the corresponding amino derivative, which can be further transformed.

Diazotization and Substitution

The amino intermediate can undergo diazotization followed by substitution to introduce other functional groups or to facilitate further transformations:

  • Reagents: Sodium nitrite (NaNO2), inorganic acid, CuBr, and hydrobromic acid in acetic acid.
  • Conditions: Low temperature (0–5 °C) during addition, followed by gradual warming to 40–80 °C.
  • Outcome: Formation of substituted pyrazolyl derivatives, which can be hydrolyzed or modified to yield the acetic acid functionality.

Direct Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid

While detailed stepwise synthesis of the exact compound is less commonly reported, the following approach is inferred from related pyrazolyl acetic acid syntheses:

  • Starting from 4-nitropyrazole, the nitrogen is alkylated with a haloacetic acid derivative or its ester.
  • The alkylation can be performed under basic conditions or via Mitsunobu reaction.
  • The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the free acetic acid.
  • Purification is achieved by crystallization or chromatography.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Nitration of 3-nitropyrazole Fuming HNO3, Acetic anhydride, 50 °C, 4 h Not specified Precipitates nitro-pyrazole derivative
Mitsunobu N-alkylation 4-nitropyrazole, PPh3, DEAD, THF, 0–25 °C 72–88.7 High ee, intermediate for further steps
Nitro reduction Pd/C, H2, 25–60 °C, 4–20 h Not specified Converts nitro to amino group
Diazotization and substitution NaNO2, HBr, CuBr, 0–80 °C Not specified Functional group transformation
Hydrolysis to acetic acid Acid or base hydrolysis of ester intermediates Not specified Final step to obtain acetic acid moiety

Research Findings and Notes

  • The Mitsunobu reaction is a preferred method for attaching the pyrazole ring to the acetic acid precursor due to its high yield and stereoselectivity.
  • Reduction of the nitro group is efficiently achieved using Pd/C under hydrogen atmosphere, providing clean conversion to the amino intermediate.
  • The nitration step requires careful temperature control to avoid over-nitration or decomposition.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of the final compound, with characteristic signals for the pyrazole ring and acetic acid group.
  • Alternative synthetic routes involving Mannich reactions or condensation with hydrazines are reported for related pyrazole derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-amino-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of (4-nitro-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential pharmacological applications. Research indicates that derivatives of (4-nitro-1H-pyrazol-1-yl)acetic acid exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The presence of the nitro group enhances the anticancer potential by modulating cellular pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Pharmacological Studies

In pharmacological research, this compound has been investigated for its effects on ocular blood flow and retinal health. Its derivatives are being explored for potential therapeutic benefits in treating ocular diseases .

Material Science

The unique properties of this compound make it valuable in materials science. Its high nitrogen content and stability under various conditions position it as a promising candidate for developing advanced materials, including explosives and propellants .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized derivatives of this compound on different cancer cell lines. The results revealed that certain derivatives exhibited significant antiproliferative activity with half-maximal inhibitory concentrations (IC50) comparable to established anticancer drugs like paclitaxel .

CompoundCancer Cell LineIC50 (µM)
7aMDA-MB-2318.79
10gHepG212.00

This table illustrates the effectiveness of selected compounds derived from this compound against specific cancer types.

Case Study 2: Antimicrobial Activity Assessment

In another research setting, derivatives were tested against multiple bacterial strains to assess their antimicrobial efficacy. The results indicated that some compounds showed promising activity against resistant strains, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of (4-nitro-1H-pyrazol-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4-nitro-1H-pyrazol-1-yl)acetic acid with structurally similar pyrazole-acetic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 6645-69-8 C₅H₅N₃O₄ 171.11 -NO₂ (4-position), -CH₂COOH Potential metal chelation; electron-withdrawing nitro group enhances acidity .
(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid 910561-03-4 C₅H₄ClN₃O₄ 205.56 -Cl (4-position), -NO₂ (3-position) Increased lipophilicity due to chlorine; possible use in uranium adsorption .
[4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid N/A C₇H₆F₃N₃O₄ 253.14 -CF₃CH₂ (1-position), -NO₂ (4-position) Fluorinated groups improve metabolic stability; potential pharmaceutical applications .
3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid 1856030-92-6 C₇H₇F₂N₃O₅ 251.14 -OCH₂CF₂ (3-position), -NO₂ (4-position) Enhanced solubility in polar solvents; possible use in drug design .
2-(3-(4-Nitrophenyl)-1H-pyrazol-1-yl)acetic acid 959582-09-3 C₁₁H₉N₃O₄ 247.21 -Ph-NO₂ (3-position) Extended conjugation for UV absorption; applications in sensors or catalysis .

Key Comparative Analysis

Electronic Effects: The nitro group at the 4-position in this compound is a strong electron-withdrawing group, increasing the acidity of the acetic acid moiety compared to non-nitro analogues. This enhances its ability to form stable coordination complexes with metal ions, such as uranium (U(VI)) . In contrast, chloro-substituted derivatives (e.g., 4-chloro-3-nitro analogue) exhibit increased lipophilicity, which may improve adsorption efficiency in hydrophobic environments .

Functional Group Modifications: Fluorinated derivatives (e.g., trifluoroethyl or difluoroethoxy substituents) demonstrate improved solubility in organic solvents and metabolic stability, making them suitable for pharmaceutical applications .

Adsorption and Chelation Performance: Acetic acid-modified biochars (e.g., ASBB) with carboxyl (-COOH) groups show high uranium adsorption efficiency (~97.8%) via monodentate coordination with U(VI) species like (UO₂)₃(OH)₅⁺ . The chloro-nitro analogue may exhibit lower acidity than the nitro-only derivative, reducing its coordination strength but improving selectivity for specific metal ions .

Thermodynamic and Kinetic Behavior :

  • Pyrazole-acetic acid derivatives generally follow pseudo-second-order kinetics in adsorption processes, indicating chemisorption as the rate-limiting step .
  • The nitro group’s electron-withdrawing nature likely accelerates proton dissociation from -COOH, favoring rapid binding with metal ions .

Biological Activity

(4-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H5_5N3_3O4_4, with a molecular weight of approximately 171.11 g/mol. The compound features a pyrazole ring substituted with a nitro group and an acetic acid moiety, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In various studies, derivatives of this compound have shown effectiveness against a range of bacterial strains, including E. coli and S. aureus . For instance, one study reported that certain derivatives had IC50_{50} values comparable to established antibiotics like ciprofloxacin, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. One notable study found that specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM, outperforming some standard anti-inflammatory drugs .

Anticancer Potential

Recent investigations have explored the anticancer activity of this compound and its derivatives. Some studies reported that these compounds could induce apoptosis in cancer cell lines by targeting specific cellular pathways. For example, silver complexes derived from pyrazole compounds were shown to be more effective than cisplatin against certain cancer cell lines .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group may undergo bioreduction, forming reactive intermediates capable of interacting with cellular components, leading to various biological effects . Further studies are needed to elucidate these interactions and their implications for drug development.

Synthesis and Derivatives

This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Various synthetic routes have been developed to modify the pyrazole ring or the acetic acid moiety, enhancing biological activity or altering pharmacokinetic properties.

Compound Name Structure Characteristics Unique Properties
2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acidMethyl substitution on the pyrazole ringEnhanced lipophilicity and potential bioactivity
2-(4-Nitrobenzyl)-1H-pyrazoleBenzyl group instead of acetic acidDifferent reactivity profile due to aromaticity
3,5-bis(difluoromethyl)-4-nitro-1H-pyrazoleDifluoromethyl groups on the pyrazole ringIncreased stability and altered biological activity
2-(4-Nitrophenyl)-pyrazolePhenyl substitution at position 2Potentially different pharmacodynamics

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated various derivatives against clinical isolates of bacteria, demonstrating significant antimicrobial activity with IC50_{50} values ranging from 20 to 50 µg/mL.
  • Anti-inflammatory Activity : In another study, compounds derived from this compound were tested in animal models for their ability to reduce inflammation markers after induced injury.
  • Cancer Cell Studies : Research involving human cancer cell lines showed that certain derivatives could significantly reduce cell viability at low concentrations, indicating their potential as anticancer agents.

Q & A

Q. What are the established synthetic routes for (4-nitro-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form intermediates, followed by hydrolysis to yield carboxylic acid derivatives . Optimization involves adjusting solvent systems (e.g., methylene chloride or DMF), reaction temperatures (80–100°C), and nitro-group introduction via nitration under controlled acidic conditions. Purity is enhanced through recrystallization in ethanol/water mixtures .

Example Protocol Table:

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 90°C65
NitrationHNO₃/H₂SO₄, 0°C78
HydrolysisNaOH (2M), reflux85

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to resolve impurities .
  • FTIR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and carboxylic acid (1700 cm⁻¹, C=O) functional groups .
  • ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 7.8–8.2 ppm) and the acetic acid methylene (δ 4.1 ppm) .
  • Titration : Back-titration with NaOH (0.1M) to determine acid content, accounting for nitro-group interference .

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent reactivity of this compound?

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer: Discrepancies arise from tautomerism (pyrazole ring) and pH-dependent carboxylic acid deprotonation. Strategies:

  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via coupling patterns .
  • pH-controlled NMR : Acquire spectra at pH 2 (protonated acid) and pH 12 (deprotonated) to identify shifts .
  • Theoretical spectra : Compare experimental ¹³C NMR with DFT-calculated shifts (RMSD < 2 ppm validates assignments) .

Q. What biological activity profiles have been observed for pyrazole-acetic acid derivatives, and how can they guide further research?

Methodological Answer: Pyrazole-acetic acid derivatives exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase). Testing protocols:

  • MIC assays : Evaluate against E. coli and S. aureus using broth microdilution (IC₅₀: 8–32 µg/mL) .
  • Docking studies : Target bacterial enoyl-ACP reductase (PDB: 1BVR) to predict binding modes .

Example Bioactivity Data:

StrainMIC (µg/mL)Mechanism
E. coli16Enoyl-ACP reductase inhibition
C. albicans32Ergosterol biosynthesis disruption

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
(4-nitro-1H-pyrazol-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.